
Alloxazine
Übersicht
Beschreibung
Alloxazin ist eine heterocyclische organische Verbindung mit einer tricyclischen Struktur, die aus einem Benzolring besteht, der mit einem Pyrimidinring und einem Pyrazinring verschmolzen ist. Es ist ein Derivat von Flavinen, die für ihre gelbe Farbe bekannt sind und essentielle Bestandteile in biologischen Systemen sind. Alloxazin ist strukturell mit Isoalloxazin verwandt, der Kernstruktur von Riboflavin (Vitamin B2), und spielt eine bedeutende Rolle in verschiedenen biochemischen Prozessen .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Alloxazin kann durch Gammabestrahlung von Aminosäuren auf Calcit-Oberflächen synthetisiert werden. Diese Methode simuliert präbiotische Bedingungen und beinhaltet die Wechselwirkung von Aminosäuregemischen mit Calcit, was zur Bildung von Alloxazin führt . Ein weiterer Syntheseweg beinhaltet die Kondensation von 1,3-Diethyl-6,9-bis-(4-Formylphenyl)alloxazin mit 2,4,6-Tris(4-Aminophenyl)-1,3,5-triazin unter Solvothermalbedingungen .
Industrielle Produktionsmethoden: Die industrielle Produktion von Alloxazin beinhaltet typischerweise die Verwendung fortschrittlicher organischer Synthesetechniken, einschließlich der Verwendung metallfreier Katalysatoren, um umweltfreundliche Prozesse zu gewährleisten. Die spezifischen Bedingungen und Reagenzien, die in der industriellen Produktion verwendet werden, können je nach der gewünschten Reinheit und Ausbeute der Verbindung variieren .
Analyse Chemischer Reaktionen
Tautomeric Interconversion
Alloxazine exists in equilibrium with its isothis compound tautomer via hydrogen bonding in the crystal lattice . The interconversion involves concerted or sequential proton transfer mechanisms:
-
Concerted Mechanism : Simultaneous proton transfer across two N–H···N bonds, forming a transition state with symmetrical hydrogen bonds .
-
Sequential Mechanism : Stepwise proton transfer, generating an ionic intermediate (protonated cation/deprotonated anion) .
Table 2: Tautomer Interconversion Mechanisms
Mechanism | Key Features | Energy Barrier |
---|---|---|
Concerted | Symmetrical H-bonds, single-step | Lower (9.2 kJ/mol) |
Sequential | Ionic intermediate, two-step | Higher (9.2 kJ/mol) |
Oxidation and Reduction Reactions
This compound undergoes reversible redox cycling in alkaline conditions, making it suitable for redox-flow batteries (RFBs) . Key reactions include:
-
Oxidation : this compound 7/8-carboxylic acid (ACA) is oxidized to its quinoid form at −0.62 V vs. SHE .
-
Reduction : ACA is reduced at −0.70 V vs. SHE, forming a semiquinone intermediate .
Table 3: Electrochemical Data for this compound Derivatives
Compound | Reduction Potential (V vs. SHE) | Stability (Half-life at pH 14) |
---|---|---|
ACA | −0.62 | 500 days |
Lumichrome | −0.70 | 10 days |
Nucleophilic and Electrophilic Substitution
This compound exhibits reactivity at specific positions:
-
Electrophilic Substitution : The benzene ring undergoes substitution at positions 5 and 10 due to electron-withdrawing effects of oxo-groups .
-
Nucleophilic Substitution : The 8-methyl group participates in alkylation and acylation reactions .
Table 4: Substitution Reactions
Reaction Type | Reactant | Product | Conditions |
---|---|---|---|
Nucleophilic | 8-Methylthis compound | Alkylation products | Alkyl halides, basic medium |
Electrophilic | This compound | 5,10-Di-N-oxide | H₂O₂, formic acid |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antitumor Activity
Recent studies have focused on the development of alloxazine analogues as potential antitumor agents. For example, a study synthesized 45 novel this compound derivatives, evaluating their inhibitory effects on human tumor cell lines, including T-cell acute lymphoblastic leukemia and oral epidermoid carcinoma cells. Among these, compounds 9e and 10J showed significant growth inhibition with IC50 values indicating strong antitumor potential. The research utilized structure-activity relationship (SAR) analysis and molecular docking studies to optimize these compounds for enhanced selectivity towards tumor cells .
Mechanism of Action
The mechanism underlying the antitumor effects involves the inhibition of protein-tyrosine kinases (PTKs), which are crucial for regulating cellular processes such as proliferation and metabolism. The this compound derivatives demonstrated a strong correlation between their binding affinities and biological activity, suggesting that modifications at specific sites can enhance their therapeutic efficacy .
Energy Storage
Redox Flow Batteries
This compound has been explored as an organic electrolyte in redox flow batteries (RFBs). Research indicates that structural modifications of this compound can improve its electrochemical properties, making it suitable for energy storage applications. Specifically, an this compound-based organic electrolyte demonstrated favorable performance metrics when tested in theoretical models, highlighting its potential for enhancing battery efficiency .
Stability and Performance
The stability of this compound in alkaline conditions was also evaluated, revealing that it maintains higher chemical stability compared to other compounds like flavin mononucleotide (FMN). This characteristic is crucial for the longevity and reliability of energy storage systems .
Catalysis
Catalytic Applications
This compound-based ligands have shown promise in catalyzing various chemical reactions. A study highlighted the effectiveness of this compound derivatives in the photoirradiation-assisted oxidation of NADH under different light conditions (blue, green, and red), demonstrating their utility in biochemical applications .
Mechanistic Insights
The catalytic mechanisms involve electron transfer processes facilitated by the unique electronic properties of this compound. This makes it a valuable component in designing catalysts for organic synthesis and environmental remediation .
Summary Table: Applications of this compound
Case Studies
-
Antitumor Agent Development
- Study Focus: Synthesis and evaluation of this compound derivatives.
- Results: Compounds showed high selectivity and potency against specific cancer cell lines.
- Conclusion: this compound derivatives could be further developed into effective anticancer therapies.
-
Energy Storage Research
- Study Focus: this compound as an organic electrolyte.
- Results: Demonstrated stable performance in alkaline conditions with favorable electrochemical properties.
- Conclusion: this compound holds potential for future advancements in sustainable energy storage technologies.
-
Catalytic Mechanisms
- Study Focus: Photoirradiation effects on NADH oxidation.
- Results: this compound-based ligands effectively catalyzed reactions under varied light conditions.
- Conclusion: Indicates potential for broader applications in synthetic chemistry.
Wirkmechanismus
Alloxazine exerts its effects through its redox properties, participating in both one-electron and two-electron transfer processes. It can act as a mediator between these processes in biological systems. The compound’s ability to store hydronium ions and form stable complexes with reducing agents is crucial for its function in energy storage applications .
Vergleich Mit ähnlichen Verbindungen
Isoalloxazine: The structural foundation of flavins such as riboflavin (vitamin B2).
Flavins: A class of compounds containing the isothis compound or this compound structure.
Uniqueness of this compound: this compound is unique due to its specific redox properties and ability to form stable complexes with reducing agents. Its role in photocatalytic oxidation and energy storage applications sets it apart from other similar compounds .
Biologische Aktivität
Alloxazine, a derivative of riboflavin, has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and redox biology. This article synthesizes current findings on the biological activity of this compound, focusing on its anticancer properties, structural characteristics, and potential applications in drug design.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notably, 5,10-dihydro-7,8-dimethyl this compound has been investigated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research on this compound's anticancer activity:
Compound | Cell Line | IC50 Value (μg/ml) | Mechanism of Action |
---|---|---|---|
Lumichrome | HepG2 | 7.7 | Induction of apoptosis via p53 activation |
5,10-dihydro-7,8-dimethyl this compound | HepG2 | 17.2 | Formation of non-functional RNA analogs |
5,10-dihydro-7,8-dimethyl this compound | MCF-7 | 23.9 | Interference with transcription processes |
Lumichrome | Colo-205 | 12.5 | Suppression of protein kinase B (AKT) |
The sulforhodamine B (SRB) assay was utilized to determine cytotoxicity against HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and Colo-205 (colorectal cancer) cell lines. Both lumichrome and its derivative exhibited significant cytotoxic effects, with lumichrome showing superior efficacy compared to 5,10-dihydro-7,8-dimethyl this compound .
2. Structure-Activity Relationships
The structural characteristics of this compound play a crucial role in its biological activity. The compound's ability to undergo tautomerization and interact with cellular components is essential for its function as an anticancer agent. Research utilizing molecular docking studies has indicated that modifications to the this compound structure can enhance its selectivity and potency as an antitumor agent .
Key Structural Features:
- The isothis compound core allows for multiple redox states.
- Substituents at the C2-position significantly influence antitumor potency.
- The compound's similarity to uracil suggests potential interference with RNA transcription processes.
3. Case Studies and Research Findings
Several studies have documented the effects of this compound derivatives on cancer cells:
- Novel this compound Analogues : A study designed various this compound analogues that exhibited enhanced selectivity for tumor cells. Out of 45 compounds synthesized, 29 demonstrated significant antitumor activity .
- Mechanistic Insights : Research indicates that this compound derivatives may target oncogenic proteins and interfere with critical cellular pathways involved in tumor growth and survival .
4. Redox Biology Applications
This compound's role in redox biology is also noteworthy. Its ability to participate in redox reactions makes it a candidate for applications beyond oncology, including energy storage technologies . The compound's interaction with reactive oxygen species (ROS) can influence cellular signaling pathways and contribute to the modulation of oxidative stress responses in various biological contexts .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing alloxazine derivatives?
- Methodological Answer : this compound derivatives are typically synthesized via alkylation reactions. For example, 1,3-diethylthis compound is synthesized by reacting this compound with ethyl iodide in DMF using K₂CO₃ as a base, achieving an 87% yield. Characterization involves -NMR and -NMR to confirm alkyl group integration and chemical shifts . Purification steps (e.g., filtration, washing with ethanol) and yield optimization are critical for reproducibility.
Q. How can the solubility of this compound in aqueous solutions be determined experimentally?
- Methodological Answer : Absorption spectroscopy is a primary method. Solubility is measured by monitoring absorbance changes in aqueous solutions under controlled pH and temperature. For instance, inclusion complexes with cyclodextrins can enhance solubility, analyzed via UV-Vis spectroscopy at 445 nm . Calibration curves using known concentrations are essential for quantitation.
Q. What experimental approaches are used to profile this compound’s receptor selectivity (e.g., A2A vs. A2B adenosine receptors)?
- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., -CGS21680 for A2A) and cyclic AMP accumulation assays in cell lines (e.g., NG108-15) are standard. This compound’s 10-fold selectivity for A2B over A2A is quantified via IC₅₀ values (e.g., 2.9 μM for A2B) . Cross-reactivity with P2 receptors requires functional assays (e.g., β,γ-MeATP-induced cAMP responses) .
Advanced Research Questions
Q. How can contradictory data on this compound’s receptor interactions be resolved?
- Methodological Answer : Discrepancies in antagonist potency rankings (e.g., A2B vs. novel P2 receptors) necessitate multi-method validation. RT-PCR can confirm receptor subtype expression (e.g., low A2B mRNA in NG108-15 cells ). Complementary techniques like siRNA knockdown or CRISPR-edited cell lines help isolate target effects. Data should be contextualized using prior studies (e.g., Brackett & Daly, 1994) .
Q. What computational strategies are effective for optimizing this compound derivatives in anticancer research?
- Methodological Answer : Structure-based drug design (SBDD) tools like GOLD 5.2.2 and AutoDock 4.2 predict binding affinities to kinase targets. Molecular dynamics simulations assess stability, while Swiss ADME and ProTox-II evaluate drug-likeness and toxicity. For example, derivatives with modified alkyl chains show improved tumor selectivity in kinase profiling .
Q. How should researchers address variability in pharmacological data (e.g., IC₅₀ discrepancies across studies)?
- Methodological Answer : Standardize assay conditions (cell line passage number, agonist concentration). Use internal controls (e.g., SCH-442416 for A2A receptor antagonism ). Statistical tools like Grubbs’ test identify outliers, while meta-analyses reconcile inter-study variability. Report raw data and experimental parameters in supplementary materials .
Q. What frameworks guide the formulation of rigorous research questions for this compound studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Novelty : “Does this compound’s A2B antagonism modulate tumor microenvironment signaling?”
- Feasibility : Prioritize assays compatible with institutional resources (e.g., cAMP ELISAs over in vivo models initially) .
Q. What are best practices for documenting experimental protocols to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Methods Section : Detail reagent sources (e.g., Sigma-Aldrich this compound, ≥98% purity), instrument settings (e.g., NMR frequency), and statistical thresholds (e.g., p < 0.05).
- Supplementary Data : Include raw NMR spectra, dose-response curves, and code for computational models .
Q. Data Presentation and Analysis
-
Table 1 : Key Physicochemical Properties of this compound Derivatives
Derivative Yield (%) -NMR (δ, ppm) IC₅₀ (A2B, μM) 1,3-Diethyl 87 1.42 (t, 3H) 2.9 1,3-Dipropyl 75 1.65 (m, 6H) 3.5 7,8-Dimethyl 89 2.10 (s, 6H) 4.1 Data synthesized from . -
Figure 1 : Proposed Binding Mode of this compound to A2B Receptor (Generated via AutoDock 4.2) .
Eigenschaften
IUPAC Name |
1H-benzo[g]pteridine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c15-9-7-8(13-10(16)14-9)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUGRYOERYOXHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)NC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197656 | |
Record name | 1,2,3,4-Tetrahydrobenzopteridine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
490-59-5 | |
Record name | Alloxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=490-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoalloxazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alloxazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alloxazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetrahydrobenzopteridine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydrobenzopteridine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOALLOXAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/880W3VF9YW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.